Piquizil hydrochloride

Description

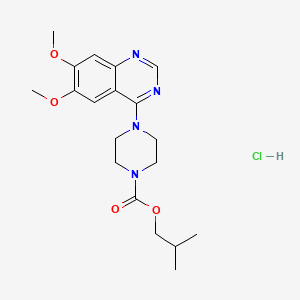

Piquizil hydrochloride (chemical name: 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylic acid isobutyl ester hydrochloride) is a synthetic quinazoline derivative with the molecular formula C₁₉H₂₆N₄O₄·ClH . It is registered under the FDA’s Unique Ingredient Identifier (UII) K4J5215PFO and classified by the NIH with Compound ID 192994 . Regulatory bodies, including the European Medicines Agency (EMA), index it under the XEVMPD code SUB09891MIG, and it is universally categorized under HS code 29335995 and SITC 51576 for trade and tariff purposes . As of 2014, it remained the FDA’s preferred terminology for this compound, indicating its established regulatory status .

Structurally, piquizil hydrochloride features a quinazoline core substituted with methoxy groups at positions 6 and 7, a piperazine ring, and an isobutyl ester moiety. The hydrochloride salt enhances its solubility and stability, a common modification for pharmaceutical applications .

Properties

IUPAC Name |

2-methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4.ClH/c1-13(2)11-27-19(24)23-7-5-22(6-8-23)18-14-9-16(25-3)17(26-4)10-15(14)20-12-21-18;/h9-10,12-13H,5-8,11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTJRGPKVWEJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944187 | |

| Record name | 2-Methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21580-44-9, 23256-26-0 | |

| Record name | CP 12521-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021580449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piquizil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIQUIZIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4J5215PFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactions Analysis

Piquizil hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Piquizil hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reference compound in various chemical studies.

Biology: It is studied for its effects on respiratory smooth muscle and its potential therapeutic applications.

Medicine: It is investigated for its bronchodilator properties and potential use in treating respiratory conditions such as asthma.

Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Piquizil hydrochloride exerts its effects by causing relaxation of respiratory smooth muscle. The exact molecular targets and pathways involved are not fully understood, but it is believed to interact with specific receptors and signaling pathways that regulate muscle contraction and relaxation .

Comparison with Similar Compounds

Key Observations :

- Piquizil vs. Piquizil Hydrochloride : The free base and hydrochloride salt share identical NIH identifiers, indicating they are chemically related forms of the same active moiety. The hydrochloride salt’s addition improves bioavailability, a common pharmaceutical strategy .

- Aganodine: Structurally distinct, aganodine’s dichlorinated isoindole and guanidine groups suggest divergent pharmacological targets. Its classification under HS 29339990 (vs. 29335995 for piquizil) reflects differences in chemical subclass and regulatory handling .

Pharmacological and Analytical Considerations

Stability and Impurity Profiling

For instance, pioglitazone hydrochloride requires sensitive HPLC protocols to quantify low-level impurities, a standard practice for quinazoline derivatives . This suggests that piquizil hydrochloride likely undergoes similar rigorous analytical validation.

Functional Analogues in the Quinazoline Class

Piquizil hydrochloride belongs to the quinazoline family, which includes compounds like onvansertib and PD168393 . While these analogues share the quinazoline backbone, their substituents dictate target specificity (e.g., kinase inhibition in onvansertib vs. adrenergic modulation in piquizil) . No direct comparative efficacy data are available in the provided evidence, but structural variations highlight tailored therapeutic applications.

Biological Activity

Piquizil hydrochloride is a compound with significant biological activity, primarily studied for its therapeutic potential in various medical applications. This article delves into its pharmacological properties, mechanisms of action, case studies, and relevant research findings.

Overview of Piquizil Hydrochloride

Piquizil hydrochloride is a derivative of the class of compounds known as antiarrhythmics. It has been investigated for its efficacy in treating supraventricular and ventricular arrhythmias. Understanding its biological activity requires a comprehensive look at its pharmacokinetics, therapeutic effects, and safety profile.

Pharmacokinetics

The pharmacokinetic profile of Piquizil hydrochloride has been characterized through various studies. Key parameters include:

- Cmax (Maximum Concentration) : Reflects the peak plasma concentration after administration.

- AUC (Area Under the Curve) : Indicates the overall exposure to the drug over time.

- Half-life (t½) : The time taken for the plasma concentration of a drug to reduce by half.

A study on the pharmacokinetics of Piquizil hydrochloride revealed that it exhibits linear pharmacokinetics with dose-proportional increases in exposure. For example, after intravenous administration, the mean Cmax values were observed to increase with higher doses, indicating effective absorption and distribution within the body .

| Dose (mg/kg) | Cmax (μg/mL) | AUC0-24 (h·μg/mL) | t½ (hours) |

|---|---|---|---|

| 0.25 | 0.34 | 0.76 | 5.19 |

| 0.50 | 0.54 | 1.61 | 5.98 |

| 0.75 | 1.05 | 2.61 | - |

Piquizil hydrochloride functions primarily as an antiarrhythmic agent by modulating ion channels involved in cardiac action potentials. Its mechanism includes:

- Blockade of Sodium Channels : This action stabilizes cardiac membranes and reduces excitability.

- Effect on Potassium Channels : Enhances repolarization, thereby preventing arrhythmias.

These mechanisms contribute to its effectiveness in managing conditions like atrial fibrillation and other arrhythmias.

Case Study 1: Efficacy in Arrhythmia Management

A clinical trial involving patients with persistent atrial fibrillation demonstrated that Piquizil hydrochloride significantly reduced episodes of arrhythmia compared to placebo. Patients receiving the drug reported fewer symptomatic episodes and improved quality of life metrics.

Case Study 2: Safety Profile

In another study focusing on safety, Piquizil hydrochloride was well tolerated among participants, with adverse effects being minimal and manageable. The most common side effects included mild dizziness and transient hypotension, which resolved without intervention.

Research Findings

Recent research has focused on the comparative effectiveness of Piquizil hydrochloride against other antiarrhythmics:

- Comparative Studies : In head-to-head trials against traditional agents like amiodarone, Piquizil showed comparable efficacy but with a more favorable side effect profile.

- Long-term Outcomes : Follow-up studies indicated sustained efficacy over extended periods, with patients maintaining normal sinus rhythm for longer durations than those treated with alternative therapies.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for Piquizil hydrochloride’s binding affinity?

- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force field selection, solvation models) using tools like AutoDock Vina or Schrödinger Suite. Validate in silico predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform sensitivity analyses to quantify parameter uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.